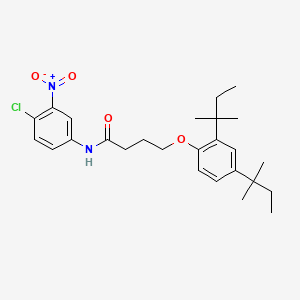

4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide

Beschreibung

Historical Context and Development

The compound 4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide has been documented in chemical databases since the early 2000s, with its initial registration in major chemical information systems occurring in 2005. The compound received its official approval designation in 2025, indicating recent validation of its chemical identity and structure. Historical patent literature indicates that related 2,4-bis(tert-pentyl)phenoxy compounds were first developed by Eastman Kodak Company, with foundational patents filed in the 1950s establishing the synthetic methodology for similar phenoxy-substituted chemical entities.

The development timeline reveals a progression from early phenolic chemistry patents in the 1950s to modern comprehensive characterization and registration in contemporary chemical databases. This historical progression demonstrates the evolution of synthetic organic chemistry capabilities and the increasing sophistication of chemical characterization methods over the past several decades. The compound's documentation has been continuously updated, with the most recent modifications to its database entries occurring in 2025, reflecting ongoing research interest and refinement of its chemical properties.

The chemical's development context places it within the broader category of substituted aromatic compounds that have found applications across multiple industrial sectors. The presence of both electron-withdrawing nitro groups and electron-donating alkyl substituents creates a chemical entity with complex electronic properties that have attracted continued scientific interest. The systematic study and characterization of this compound represents part of the broader effort to understand and catalog complex organic molecules with potential technological applications.

Chemical Classification and Nomenclature

The compound this compound belongs to the chemical class of substituted butyramides, specifically those containing phenoxy linkages and nitroaromatic substituents. The International Union of Pure and Applied Chemistry name for this compound is 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide, which provides systematic nomenclature following established organic chemistry conventions.

The chemical classification system places this compound within multiple overlapping categories based on its functional groups and structural features. As a butyramide derivative, it contains the characteristic four-carbon chain with terminal amide functionality. The phenoxy component classifies it among ether-linked aromatic compounds, while the presence of nitro and chloro substituents places it within the category of halogenated nitroaromatic compounds.

European chemical classification systems assign this compound the European Community number 263-918-2, providing standardized identification within regulatory frameworks. The compound's classification extends beyond simple functional group analysis to encompass its complex multi-substituted aromatic architecture. The presence of tertiary pentyl groups introduces steric considerations that influence both its chemical reactivity and physical properties. This multi-faceted classification approach ensures comprehensive categorization within both academic and industrial chemical databases.

The nomenclature variations reflect different systematic approaches to describing the same molecular entity. Alternative naming conventions include descriptions emphasizing different structural elements, such as the bis(1,1-dimethylpropyl) designation for the tert-pentyl groups, demonstrating the flexibility inherent in organic chemical nomenclature systems.

Structural Identification and Synonyms

The molecular structure of this compound is precisely defined by its molecular formula C26H35ClN2O4 and molecular weight of 475.02 grams per mole. The compound exhibits an achiral structure with no defined stereocenters, indicating the absence of optical activity. The structural identification includes detailed stereochemical information showing zero E/Z centers and no optical activity, confirming its achiral nature.

The Simplified Molecular Input Line Entry System representation provides: CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)N+[O-])C(C)(C)CC. The International Chemical Identifier string offers comprehensive structural encoding: InChI=1S/C26H35ClN2O4/c1-7-25(3,4)18-11-14-23(20(16-18)26(5,6)8-2)33-15-9-10-24(30)28-19-12-13-21(27)22(17-19)29(31)32/h11-14,16-17H,7-10,15H2,1-6H3,(H,28,30). This detailed structural information enables precise chemical identification and computational analysis.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C26H35ClN2O4 |

| Molecular Weight | 475.02 g/mol |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Optical Activity | None |

| Charge | 0 |

The compound possesses numerous documented synonyms reflecting different nomenclature approaches and database conventions. These include: Butanamide, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)-, 4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butanamide, and N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide. Additional synonyms include 4-[2,4-bis(tert-pentyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butyramide and 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide.

Registration and Indexing Parameters

The compound maintains comprehensive registration across multiple international chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number 63134-29-2 serves as the primary identifier in chemical literature and commercial databases. The United States Food and Drug Administration Unique Ingredient Identifier 447P38WEE3 provides regulatory tracking capability within pharmaceutical and chemical regulatory frameworks.

European chemical registration systems assign the European Community number 263-918-2 and European Inventory of Existing Commercial Chemical Substances number 263-918-2, ensuring compliance with European Union chemical regulations. The compound appears in the United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database with identifier DTXSID7052313, facilitating environmental and toxicological research.

Eigenschaften

IUPAC Name |

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35ClN2O4/c1-7-25(3,4)18-11-14-23(20(16-18)26(5,6)8-2)33-15-9-10-24(30)28-19-12-13-21(27)22(17-19)29(31)32/h11-14,16-17H,7-10,15H2,1-6H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAUHOGKVXHHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052313 | |

| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63134-29-2 | |

| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-chloro-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of TCMDC-125721, also known as N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide, is PfCLK3 , a kinase that plays a critical role in the regulation of malarial parasite RNA splicing. This kinase is essential for the survival of blood stage Plasmodium falciparum.

Biologische Aktivität

4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide, a synthetic compound with the molecular formula C26H35ClN2O4, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a phenoxy group substituted with tert-pentyl groups and a butyramide moiety linked to a chloronitrophenyl group. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. It has shown potential against breast cancer (MCF-7), chronic myelogenous leukemia, and gastrointestinal stromal tumors .

- Mechanism of Action : The compound's mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis in cancer cells. For instance, it has been observed to affect the expression levels of proteins involved in cell proliferation and survival .

In Vitro Studies

- Cell Viability Assays : The compound was tested on several cancer cell lines using MTT assays. Results indicated significant dose-dependent inhibition of cell viability in MCF-7 breast cancer cells.

- Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with the compound leads to increased rates of apoptosis, evidenced by Annexin V staining.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, correlating with decreased levels of cyclin-dependent kinase (CDK) proteins .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell viability | |

| Apoptosis | Induction of apoptotic pathways | |

| Cell Cycle Regulation | G2/M phase arrest |

Case Studies

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a 60% reduction in cell proliferation after 48 hours compared to the control group .

- Leukemia Treatment : Another case study highlighted its effectiveness against chronic myelogenous leukemia cells, where it inhibited cell growth by modulating signaling pathways associated with cell survival and proliferation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anti-Cancer Research

Recent studies highlight the potential of 4-(2,4-bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide as an anti-cancer agent. Its structure bears resemblance to known COX-2 inhibitors, which have been shown to exhibit anti-cancer properties through both COX-2 dependent and independent mechanisms. For instance, analogs of nimesulide, a COX-2 inhibitor, have demonstrated significant inhibitory effects on various cancer cell lines with IC50 values ranging from 100 nM to 500 nM . The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics.

2. Inhibition of Inflammatory Pathways

The compound may also play a role in modulating inflammatory responses. By inhibiting specific pathways associated with inflammation, it could contribute to the management of diseases characterized by chronic inflammation. This application is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation is a key factor.

Materials Science Applications

1. Polymer Chemistry

The unique properties of this compound make it suitable for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, making them more suitable for high-performance applications. Research into the synthesis of polymer composites that utilize this compound could lead to advancements in materials used in aerospace and automotive industries.

2. Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound can be explored as an additive in coatings and adhesives. Its integration could improve the durability and performance characteristics of these materials, particularly in harsh environmental conditions.

Case Studies

1. Anti-Cancer Efficacy Study

In a study examining the efficacy of various nimesulide analogs, including compounds similar to this compound, researchers found that certain modifications enhanced anti-cancer activity significantly compared to standard treatments . The study utilized multiple cancer cell lines and provided insights into structure-activity relationships that could guide future drug development.

2. Polymer Blends Research

Another case study focused on the incorporation of phenoxy-based compounds into polymer blends aimed at improving mechanical properties. The results indicated that blends containing this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Discrepancies in CAS Numbers: Conflicting CAS entries (63134-29-2 vs. Further analytical validation (e.g., NMR, X-ray crystallography) is required .

- Toxicity and Stability: No data on ecotoxicology or photostability are available, limiting regulatory assessment compared to well-studied analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.